N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-23-16-4-2-3-13-11-17(25-19(13)16)20(22)21-9-7-15-5-6-18(26-15)14-8-10-24-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLRULLRIUHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a benzofuran core with furan and thiophene substituents. The presence of these heterocycles is significant for its biological activity.
| Component | Structure |
|---|---|
| Benzofuran | Benzofuran |
| Furan | Furan |
| Thiophene | Thiophene |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and thiophene rings can engage in π-π stacking interactions, while the carboxamide group may enhance binding affinity through hydrogen bonding.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing benzofuran structures have shown inhibition of cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Tyrosinase Inhibition : Similar furan-based compounds have demonstrated significant tyrosinase inhibitory activity, which is crucial for skin pigmentation disorders. The IC50 values for these compounds can be as low as 0.0433 µM, indicating potent enzyme inhibition .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound A | 0.0433 | Mixed |
| Compound B | 0.28 | Competitive |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. For example, derivatives with thiophene moieties have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on Tyrosinase Inhibition : A study focused on furan-chalcone derivatives demonstrated that specific substitutions on the furan ring significantly enhanced tyrosinase inhibitory activity. The findings suggest that structural modifications can lead to improved bioactivity .
- Anticancer Activity Assessment : Another investigation into benzofuran derivatives revealed their capacity to inhibit cell growth in breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .
- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound with target enzymes. These studies provide insights into how structural features influence biological activity .
Comparison with Similar Compounds
Comparative Data Table
Research Implications and Gaps
- Bioactivity: While the target compound’s thiophene-furan-ethyl chain resembles bioactive analogs (e.g., quinolones with antibacterial effects ), direct evidence of its activity is lacking.
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions, as seen in related benzofuran-carboxamides .
- Structure-Activity Relationships (SAR) : Modifications to the thiophene or furan groups (e.g., bromination or methylthio substitution ) could optimize potency or selectivity.
Q & A
Q. Table 1: Comparative Synthetic Yields Under Different Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Amide formation | EDC/HOBt | DCM | 25 | 78 |
| Thiophene coupling | Pd(dba)₂ | THF | 80 | 85 |
Q. Table 2: Biological Activity of Analogues
| Compound Modification | MIC (µg/mL) | IC₅₀ (Cancer Cells, µM) |
|---|---|---|
| Methoxy → Ethoxy | 16 | 8.7 |
| Thiophene → Furan | 32 | 12.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
